1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-1-3-10(4-2-9)16-6-8(7-17)5-15-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUOVMAXQXJRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426830-32-1 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Vilsmeier-Haack Formylation Reaction
The most common and effective method for synthesizing pyrazole-4-carbaldehydes, including 1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, is the Vilsmeier-Haack reaction. This method involves the formylation of pyrazole derivatives using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- The reaction typically involves treating a hydrazone or pyrazole precursor with POCl3 and anhydrous DMF.
- The mixture is heated at temperatures between 70–90 °C for several hours (commonly 4–12 hours).
- Anhydrous conditions are critical; the presence of water leads to failure in obtaining the desired aldehyde.
- After completion, the reaction mixture is quenched with ice and neutralized with dilute sodium hydroxide.
- The crude product is purified by flash column chromatography using ethyl acetate and petroleum ether mixtures.
- A series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized by heating hydrazone intermediates with 3 equivalents of Vilsmeier-Haack reagent at 80 °C for 4 hours, yielding the aldehydes in good yields (Scheme 3 in).
- The reaction is sensitive to the dryness of DMF; anhydrous DMF is mandatory for successful aldehyde formation.
$$
\text{Hydrazone} + \text{POCl}_3 + \text{DMF} \xrightarrow{80-90^\circ C} \text{Pyrazole-4-carbaldehyde}
$$
Formylation of Phenylhydrazones and Pyrazole Precursors
An alternative approach involves preparing phenylhydrazones from corresponding ketones (e.g., 4-trifluoromethylacetophenone) followed by cyclization and formylation using the Vilsmeier-Haack reagent.
- Phenylhydrazone intermediates are synthesized by reacting arylhydrazines with ketones.
- Subsequent treatment with POCl3/DMF leads to cyclization and formylation at the 4-position of the pyrazole ring.
- This method allows for the introduction of various substituents on the pyrazole ring, including trifluoromethyl groups on the phenyl moiety.
This approach is well-documented in the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and derivatives with trifluoromethyl substituents (,).
Palladium-Catalyzed Cross-Coupling of Pyrazole Triflates
A more recent and versatile method involves the preparation of pyrazole triflate intermediates followed by palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl group.
- Starting from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, triflation at the 3-position is performed using triflic anhydride (Tf2O) and a base such as triethylamine.
- The resulting pyrazole triflate is subjected to Suzuki-Miyaura cross-coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh3)4 catalyst and potassium phosphate base.
- The reaction is conducted under reflux in 1,4-dioxane under an inert atmosphere.
- The product is isolated by extraction and purified by chromatography.
- High selectivity and functional group tolerance.
- Enables the introduction of diverse aryl groups, including trifluoromethyl-substituted phenyl rings.
- Allows late-stage functionalization of pyrazole aldehydes.
Representative Reaction Conditions:
| Reagent/Condition | Amount/Details |
|---|---|
| Pyrazole triflate | 0.5 mmol |
| 4-(Trifluoromethyl)phenylboronic acid | 1.5 mmol |
| Pd(PPh3)4 catalyst | 0.04 mmol (8 mol%) |
| K3PO4 base | 1.5 mmol |
| Solvent | 1,4-Dioxane (5 mL) |
| Temperature | Reflux |
| Time | Several hours (typically 6-12 h) |
Oxidation of Corresponding Alcohols
Another synthetic route involves the oxidation of pyrazolylmethanol derivatives to the corresponding aldehydes.
- The pyrazolylmethanol is prepared by reduction of pyrazole-4-carbaldehydes or by other synthetic routes.
- Oxidation is then carried out using reagents such as manganese dioxide or other mild oxidants.
- This method is less commonly used for direct synthesis but serves as a useful step in multi-step syntheses ().
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF, 70–90 °C, anhydrous conditions | Direct formylation, good yields | Requires dry conditions; harsh reagents |
| Phenylhydrazone Cyclization | Hydrazones, POCl3/DMF | Versatile for substituted pyrazoles | Multi-step; sensitive to conditions |
| Pd-Catalyzed Cross-Coupling | Pyrazole triflates, Pd catalyst, boronic acid | High selectivity, functional group tolerance | Requires palladium catalyst; cost factor |
| Oxidation of Alcohols | MnO2 or mild oxidants | Mild conditions | Additional synthetic steps required |
Research Findings and Yields
- The Vilsmeier-Haack reaction typically affords 1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehydes in yields ranging from 60% to 85% depending on substrate purity and reaction conditions (,).
- Pd-catalyzed cross-coupling reactions provide yields in the range of 70–90%, with high purity confirmed by NMR and mass spectrometry ().
- Microwave-assisted and microwave-sonication methods have been explored to improve reaction times and yields, showing promising results but requiring specialized equipment ().
Analytical Characterization
The prepared compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Electron ionization mass spectra confirm molecular weight.
- Elemental Analysis: Confirms the purity and composition.
- Chromatographic Purification: Flash column chromatography with ethyl acetate/petroleum ether mixtures ensures high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid.
Reduction: 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the synthesis of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its efficacy and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on substituent effects , synthetic routes , physicochemical properties , and biological activities .
Substituent Variations and Structural Features
Physicochemical Properties
- Crystallography :
- Solubility :
Key Differentiators of this compound
Lipophilicity: LogP values for -CF₃ analogs are ~2.5–3.5, higher than non-fluorinated derivatives (LogP ~1.5–2.0).
Biological Potential: While direct data is unavailable, analogs with -CF₃ groups are often explored in drug discovery for improved pharmacokinetics.
Biological Activity
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, highlighting its role as a promising candidate in drug discovery.
Synthesis
The synthesis of this compound typically involves several chemical transformations. The compound can be synthesized through various methods, including:
- Vilsmeier-Haack Reaction : This method is commonly used to introduce the aldehyde functional group into pyrazole derivatives. The reaction involves treating a substituted pyrazole with phosphorus oxychloride and dimethylformamide (DMF) to yield the desired carbaldehyde .
- Cyclocondensation Reactions : Starting materials such as phenyl hydrazine and appropriate carbonyl compounds undergo cyclocondensation to form pyrazole intermediates, which can then be converted into the target compound .
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. Specifically, this compound has shown efficacy against various cancer cell lines:
- Breast Cancer : The compound has been reported to inhibit the proliferation of MDA-MB-231 breast cancer cells, showcasing potential as an anticancer agent .
- Liver Cancer : In vitro studies suggest that it also affects HepG2 liver cancer cells, indicating a broad spectrum of antitumor activity .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory effects. Research indicates that it can reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), comparable to established anti-inflammatory drugs like dexamethasone . This suggests potential applications in treating inflammatory diseases.
Antimicrobial and Antitubercular Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains and may be effective against Mycobacterium tuberculosis (MTB), making it a candidate for further development in combating infectious diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Antitumor Activity : A study synthesized a series of pyrazole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated significant inhibition of cell growth in breast and liver cancer models .
- Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in edema and inflammatory cytokines, suggesting its utility in managing conditions like arthritis .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
